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bacteriophage T4 ComCalpha protein - 148970-80-3

bacteriophage T4 ComCalpha protein

Catalog Number: EVT-1519820
CAS Number: 148970-80-3
Molecular Formula: C4H9N3O2S
Molecular Weight: 0
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Product Introduction

Overview

Bacteriophage T4 ComC alpha protein is a critical component of the T4 bacteriophage, a virus that infects Escherichia coli. This protein plays a significant role in the early stages of viral infection and is involved in the regulation of gene expression during the phage's life cycle. The T4 bacteriophage is known for its complex structure and sophisticated mechanisms of infection, making it a valuable model organism in molecular biology and virology.

Source

The ComC alpha protein is encoded by the comC gene located within the bacteriophage T4 genome. The complete genome of T4 consists of approximately 168,903 base pairs and encodes around 300 gene products, including various structural and regulatory proteins essential for its lifecycle .

Classification

Bacteriophage T4 belongs to the family Myoviridae, which are characterized by their large, contractile tails. The ComC alpha protein is classified as a regulatory protein that influences transcriptional control during the early infection phase .

Synthesis Analysis

Methods and Technical Details

The synthesis of ComC alpha protein occurs shortly after the bacteriophage infects a host cell. It begins within 2 to 3 minutes post-infection at 37 degrees Celsius, peaking in production before gradually declining . The synthesis process involves:

  • Transcription: Early transcripts are produced from T4 promoters that effectively compete with host promoters for RNA polymerase.
  • Translation: The translated product, ComC alpha, is crucial for regulating subsequent gene expression necessary for viral replication.

The regulation of its synthesis is tightly controlled by phage-encoded factors that modify host RNA polymerase, allowing for efficient transcription of T4 genes .

Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

ComC alpha protein participates in several biochemical reactions during the early stages of infection:

  • Interaction with RNA Polymerase: It modifies the host RNA polymerase to preferentially transcribe phage genes over host genes.
  • Regulation of Gene Expression: By influencing transcriptional dynamics, ComC alpha helps coordinate the timing of gene expression necessary for phage replication.

These interactions are vital for ensuring that phage proteins are synthesized efficiently to establish a successful infection .

Mechanism of Action

Process and Data

The mechanism of action for ComC alpha involves its role as a transcriptional regulator:

  1. Binding to RNA Polymerase: ComC alpha binds to modified forms of RNA polymerase, enhancing its affinity for T4 promoters.
  2. Competition with Host Promoters: By effectively competing with host-derived transcripts, it ensures that phage genes are expressed immediately after infection.
  3. Facilitation of Early Gene Expression: This process leads to a rapid burst of early gene products essential for phage replication and assembly.

The ability to manipulate host transcription machinery underscores the evolutionary adaptation of bacteriophages like T4 to exploit bacterial hosts effectively .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as molecular weight or isoelectric point are not extensively documented for ComC alpha protein, it is known to be stable under physiological conditions typical for Escherichia coli growth (37 degrees Celsius). Its functional properties include:

  • Stability: Retains functionality over a range of physiological pH levels.
  • Solubility: Likely soluble in aqueous environments typical of bacterial cytoplasm.

These properties facilitate its role in rapid response during the initial stages of phage infection .

Applications

Scientific Uses

Bacteriophage T4 and its components, including ComC alpha protein, have numerous applications in scientific research:

  • Molecular Biology Studies: T4 serves as a model organism for studying viral replication mechanisms, gene regulation, and protein interactions.
  • Biotechnology: Insights gained from T4 proteins contribute to developments in genetic engineering and synthetic biology.
  • Phage Therapy: Understanding T4's mechanisms can inform therapeutic strategies against antibiotic-resistant bacterial infections.

Research on bacteriophage T4 continues to provide valuable insights into fundamental biological processes and potential applications in medicine and biotechnology .

Introduction to Bacteriophage T4 and the ComCα Protein

Biological Context of Bacteriophage T4 in Viral-Host Interactions

Bacteriophage T4 is a double-stranded DNA virus that infects Escherichia coli and belongs to the Myoviridae family. Its 168,903 bp genome encodes approximately 300 gene products, including structural, replication, and regulatory proteins [1] [4]. The phage’s lytic cycle involves a sophisticated takeover of host machinery, initiated by the injection of its glucosylated hydroxymethylcytosine (HMC)-containing DNA. This modification protects T4 DNA from host restriction endonucleases and facilitates rapid genome expression while simultaneously inhibiting host transcription [1] [4]. The T4 virion exhibits a complex structure comprising an icosahedral head (capsid), contractile tail, and tail fibers. The capsid is assembled from 930 copies of the major capsid protein gp23* and pentameric vertex proteins gp24*, with accessory proteins Soc and Hoc stabilizing the structure and enhancing infectivity [4]. Host recognition is mediated by long tail fibers (LTFs) that bind to bacterial receptors, triggering sheath contraction and DNA injection [4].

Table 1: Key Genomic and Structural Features of Bacteriophage T4

FeatureSpecificationFunctional Significance
Genome size168,903 bpEncodes ~300 proteins
DNA modificationGlucosylated HMCEvades host restriction enzymes
Capsid composition930 gp23* hexamers, 11 gp24* pentamersProlate head structure encapsidating DNA
Accessory capsid proteinsSoc, HocStabilization, antigenicity
Infection machineryLong tail fibers (LTFs), contractile sheathHost recognition, DNA injection

Overview of T4 Transcriptional Regulation Mechanisms

T4 employs a temporally regulated transcriptional cascade to coordinate gene expression during infection, repurposing the host’s RNA polymerase (RNAP) through phage-encoded factors:

  • Early Promoters: Recognized immediately by host σ⁷⁰-RNAP due to strong consensus sequences (e.g., -35, -10 elements). The T4 Alt protein (injected with DNA) enhances early transcription by modifying Arg265 on RNAP’s α-subunit [2] [3].
  • Middle Promoters: Activated ~1 minute post-infection via "sigma appropriation." The T4 co-activator AsiA remodels σ⁷⁰’s Region 4, enabling the activator MotA to bind a "MotA box" (centered at -30) and recruit RNAP to middle promoters [2] [8].
  • Late Promoters: Dependent on phage DNA replication. The T4 sigma factor gp55 replaces σ⁷⁰ and recognizes a TATAAATA motif at -10. Activation requires the sliding clamp gp45 (a replication component) and co-activator gp33, forming a transcription activation complex (TAC) that loads RNAP onto late genes [3] [8].

Table 2: Transcriptional Regulators in Bacteriophage T4

Regulatory ClassKey ProteinsTarget PromoterMechanism
EarlyAltPeModifies RNAP α-subunit (Arg265)
MiddleAsiA, MotAPmAsiA remodels σ⁷⁰; MotA binds DNA at -30
Lategp55, gp33, gp45Plgp55 replaces σ⁷⁰; gp45 clamp tethers RNAP to DNA

Post-transcriptional controls further refine gene expression. For example:

  • The endoribonuclease RegB cleaves early mRNAs at GGAG/U sequences in translation initiation regions, accelerating their decay in cooperation with host RNases (e.g., RNase E) and T4 polynucleotide kinase (PNK) [5].
  • Translational repression by proteins like RegA (binds 5´-UTR of early mRNAs) and gp32 (autoregulates its own synthesis) [5].

Role of ComCα in T4 Developmental Biology

ComCα (gene product comCα) is a poorly characterized T4 protein encoded in the pin-nrdC intergenic region (previously annotated as y04L). Despite being one of ~130 uncharacterized T4 proteins [1] [7], its genomic context and limited data suggest potential roles:

  • Developmental Timing: ComCα is expressed during the middle-late transition, coinciding with DNA replication and late gene activation. Its gene position near nrdC (encoding ribonucleotide reductase) implies involvement in nucleotide metabolism or replication-coupled processes [7] [10].
  • Functional Homology: Though lacking sequence similarity to known proteins, ComCα shares genomic synteny with hypothetical proteins in T4-related phages (e.g., Klebsiella phage KP34). This conservation suggests a non-redundant function in the T4 "core genome" (12–15% of genes essential for virion structure and replication) [7] [10].
  • Hypothetical Mechanisms:
  • tRNA Maturation: ComCα may interact with T4 tRNAs or enzymes like Cef (RNase PH-like protein), which processes tRNA precursors [7].
  • Transcriptional Regulation: Potential association with late transcription factors (e.g., gp33-gp45 complex) given its expression timing [8].
  • Structural Role: Indirect support comes from studies showing that uncharacterized T4 proteins often localize to virion assembly pathways [4] [7].

Table 3: Genomic Features of T4 comCα (y04L)

FeatureDetailImplication
Genomic locationpin-nrdC intergenic regionProximity to replication/metabolism genes
Expression timingMiddle-late transitionReplication-coupled function?
ConservationSynteny in T4-related phagesEssential, non-redundant role
Known interactionsNone characterizedLikely acts with tRNA/transcription factors

Future structural studies (e.g., cryo-EM or NMR) are needed to resolve ComCα’s atomic-level interactions and validate its contributions to T4 development [7].

Properties

CAS Number

148970-80-3

Product Name

bacteriophage T4 ComCalpha protein

Molecular Formula

C4H9N3O2S

Synonyms

bacteriophage T4 ComCalpha protein

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